

4-(Trifluoromethyl)phenacyl bromide chemical structure and IUPAC name

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Compound of Interest

Compound Name:	4-(Trifluoromethyl)phenacyl bromide
Cat. No.:	B1267407

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An In-depth Technical Guide to 4-(Trifluoromethyl)phenacyl bromide

This guide provides a comprehensive overview of **4-(Trifluoromethyl)phenacyl bromide**, a key reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)phenacyl group in the development of new chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Nomenclature

4-(Trifluoromethyl)phenacyl bromide is an aromatic ketone derivative. Its structure consists of a phenacyl group substituted at the para-position of the benzene ring with a trifluoromethyl group, and a bromine atom attached to the alpha-carbon of the acetophenone core.

IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one[1][2]

Synonyms: 2-Bromo-4'-(trifluoromethyl)acetophenone, 4-Trifluoromethylphenacyl bromide[1][3][4]

Chemical Formula: C₉H₆BrF₃O[1][3][5]

Physicochemical Properties

The key quantitative data for **4-(Trifluoromethyl)phenacyl bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	267.04 g/mol	[1] [5]
CAS Number	383-53-9	[3] [5]
Appearance	White to off-white solid/powder to crystal	[6]
Melting Point	45 - 56 °C	[6]
Boiling Point	264.2 ± 40.0 °C (Predicted)	[6]
Density	1.592 ± 0.06 g/cm³ (Predicted)	[6]
Purity	Typically ≥95%	
Storage Temperature	2-8°C	[4] [6]
InChI Key	HEMROKPXTCOASZ-UHFFFAOYSA-N	[4]
SMILES String	FC(F)(F)c1ccc(cc1)C(=O)CBr	[4]

Experimental Protocols: Synthesis

The synthesis of **4-(Trifluoromethyl)phenacyl bromide** can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Bromination of 4'-(Trifluoromethyl)acetophenone using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of α-Bromo-4-trifluoromethylacetophenone.

- Reactants and Reagents:

- 4-trifluoromethyl acetophenone (10 mmol)

- N-bromosuccinimide (NBS) (11 mmol)
- Amberlyst 15 ion exchange resin (1 g, catalyst)
- Ethyl acetate (35 mL, solvent)
- Petroleum ether/dichloromethane (eluent for column chromatography)
- Procedure:
 - To a 100 mL round-bottom flask, add 4-trifluoromethyl acetophenone, N-bromosuccinimide, and ethyl acetate.
 - Add the Amberlyst 15 ion exchange resin to the mixture.
 - Warm the reaction solution to 40°C and allow it to react.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, filter the solution to remove the Amberlyst 15 resin.
 - Evaporate the filtrate to dryness.
 - Purify the resulting residue by column chromatography using a petroleum ether/dichloromethane eluent to yield white crystals of the final product.[\[7\]](#)

Method 2: Synthesis from 1-(bromoethyl)benzene

This protocol provides a general procedure for the synthesis of 2-bromo-4'-(trifluoromethyl)acetophenone.

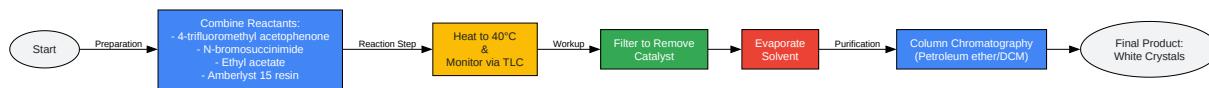
- Reactants and Reagents:

- 1-(bromoethyl)benzene (0.5 mmol)
- Silver fluoride (5 mol%)
- Water (1 equivalent)

- Trifluoroacetic acid (1 mL, solvent)
- Procedure:
 - Prepare a mixed solution of the haloalkyne, silver fluoride, and water in trifluoroacetic acid.
 - Stir the solution for 6 hours at 40 °C.
 - Upon completion of the reaction, recover the trifluoroacetic acid by distillation for reuse.
 - Purify the remaining residue by column chromatographic separation to obtain the target product, 2-bromo-4'-(trifluoromethyl)acetophenone.[5][7]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **4-(Trifluoromethyl)phenacyl bromide** using Method 1.



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Caption: Synthesis Workflow of **4-(Trifluoromethyl)phenacyl bromide** via NBS Bromination.

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